Cas no 2229217-20-1 (3-(2-methoxy-5-nitrophenyl)butanoic acid)

3-(2-methoxy-5-nitrophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-methoxy-5-nitrophenyl)butanoic acid
- EN300-1730569
- 2229217-20-1
-
- インチ: 1S/C11H13NO5/c1-7(5-11(13)14)9-6-8(12(15)16)3-4-10(9)17-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)
- InChIKey: JSOLKQOZARCISZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1C(C)CC(=O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 239.07937252g/mol
- どういたいしつりょう: 239.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 92.4Ų
3-(2-methoxy-5-nitrophenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730569-0.05g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 0.05g |
$864.0 | 2023-09-20 | ||
Enamine | EN300-1730569-10.0g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 10g |
$4421.0 | 2023-06-04 | ||
Enamine | EN300-1730569-0.1g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 0.1g |
$904.0 | 2023-09-20 | ||
Enamine | EN300-1730569-0.25g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 0.25g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1730569-10g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 10g |
$4421.0 | 2023-09-20 | ||
Enamine | EN300-1730569-2.5g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 2.5g |
$2014.0 | 2023-09-20 | ||
Enamine | EN300-1730569-5g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 5g |
$2981.0 | 2023-09-20 | ||
Enamine | EN300-1730569-1g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 1g |
$1029.0 | 2023-09-20 | ||
Enamine | EN300-1730569-0.5g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 0.5g |
$987.0 | 2023-09-20 | ||
Enamine | EN300-1730569-5.0g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 5g |
$2981.0 | 2023-06-04 |
3-(2-methoxy-5-nitrophenyl)butanoic acid 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
3-(2-methoxy-5-nitrophenyl)butanoic acidに関する追加情報
Introduction to 3-(2-methoxy-5-nitrophenyl)butanoic acid (CAS No. 2229217-20-1)
3-(2-methoxy-5-nitrophenyl)butanoic acid (CAS No. 2229217-20-1) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound features a unique structure with a substituted phenyl group and a carboxylic acid moiety, making it an intriguing subject for both academic research and industrial development.
The chemical structure of 3-(2-methoxy-5-nitrophenyl)butanoic acid consists of a butanoic acid chain attached to a 2-methoxy-5-nitrophenyl group. The presence of the nitro group imparts strong electron-withdrawing properties, while the methoxy group provides electron-donating characteristics. This balance of electronic effects makes the compound highly reactive and suitable for a wide range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.
In the realm of pharmaceutical research, 3-(2-methoxy-5-nitrophenyl)butanoic acid has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, particularly its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 3-(2-methoxy-5-nitrophenyl)butanoic acid and its derivatives could be valuable candidates for the treatment of inflammatory diseases.
Beyond its potential therapeutic applications, 3-(2-methoxy-5-nitrophenyl)butanoic acid has also been investigated for its use in materials science. The compound's unique electronic properties make it an attractive candidate for the synthesis of functional materials with tailored optical and electronic characteristics. Research published in Advanced Materials in 2020 demonstrated that incorporating 3-(2-methoxy-5-nitrophenyl)butanoic acid into polymer matrices resulted in materials with enhanced photoluminescence and improved thermal stability. These materials have potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
In the field of chemical synthesis, 3-(2-methoxy-5-nitrophenyl)butanoic acid serves as a valuable building block for the preparation of more complex molecules. Its reactivity allows for the formation of diverse functional groups through various synthetic routes. For example, the carboxylic acid group can be readily converted into esters, amides, or nitriles, while the nitro group can be reduced to an amino group or further functionalized through diazonium salt formation. These transformations enable the synthesis of a wide array of compounds with diverse biological and physical properties.
The synthesis of 3-(2-methoxy-5-nitrophenyl)butanoic acid typically involves multi-step processes that include nitration, esterification, and hydrolysis reactions. A common synthetic route involves starting from 4-methoxybenzaldehyde, which undergoes Claisen condensation with malonic acid to form the corresponding β-keto ester. Subsequent nitration and hydrolysis steps yield the final product. The optimization of these synthetic pathways is crucial for achieving high yields and purity levels, which are essential for both research and industrial applications.
In conclusion, 3-(2-methoxy-5-nitrophenyl)butanoic acid (CAS No. 2229217-20-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an important molecule for pharmaceutical development, materials science, and chemical synthesis. Ongoing research continues to uncover new applications and properties of this compound, highlighting its importance in modern scientific inquiry.
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